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molecular formula C8H6BrClN2S B8287268 4-bromo-3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole

4-bromo-3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole

Cat. No. B8287268
M. Wt: 277.57 g/mol
InChI Key: GDVXAWRNNTXZNA-UHFFFAOYSA-N
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Patent
US08685974B2

Procedure details

4-Bromo-3-(5-chloro-2-thienyl)-5-methyl-1H-pyrazole (35.3 mmol) was dissolved in 30 mL dry N,N-dimethylformamide and cooled to 0° C. under nitrogen atmosphere. Sodium hydride (37.1 mmol, 60% dispersion in mineral oil) was added in portions at 0° C. After stirring for 30 min, iodomethane (42.4 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature and was stirred overnight. The solution was poured into saturated aqueous ammonium chloride solution and extracted with diethyl ether, dried over MgSO4, filtered and evaporated. The crude product was purified by chromatography on silica gel (100% dichloromethane) to afford 5.6 g 4-bromo-3-(5-chloro-2-thienyl)-1,5-dimethyl-1H-pyrazole (54% yield)
Quantity
35.3 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
37.1 mmol
Type
reactant
Reaction Step Two
Quantity
42.4 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:8]2[S:9][C:10]([Cl:13])=[CH:11][CH:12]=2)=[N:4][NH:5][C:6]=1[CH3:7].[H-].[Na+].I[CH3:17].[Cl-].[NH4+]>CN(C)C=O>[Br:1][C:2]1[C:3]([C:8]2[S:9][C:10]([Cl:13])=[CH:11][CH:12]=2)=[N:4][N:5]([CH3:17])[C:6]=1[CH3:7] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
35.3 mmol
Type
reactant
Smiles
BrC=1C(=NNC1C)C=1SC(=CC1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
37.1 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
42.4 mmol
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (100% dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NN(C1C)C)C=1SC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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